molecular formula C9H14N4O B13059860 2-(Oxolan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

2-(Oxolan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B13059860
M. Wt: 194.23 g/mol
InChI Key: MRFLMMRZRCXSOP-UHFFFAOYSA-N
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Description

2-(Oxolan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a synthetically versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. This tetrahydropyrimidine variant offers distinct properties compared to its aromatic counterpart, potentially providing improved solubility and new vectors for structural modification. The 1,2,4-triazolo[1,5-a]pyrimidine (TP) core is renowned for its remarkable versatility in drug design . Its structure is isoelectronic with the purine ring, allowing it to function as a potential bioisosteric replacement for purines in the design of novel enzyme inhibitors, such as kinase inhibitors targeting cancer therapies . Furthermore, the TP scaffold has demonstrated applicability in infectious disease research, with some derivatives investigated as inhibitors of viral targets like the HIV-1 reverse transcriptase-associated ribonuclease H (RNase H) activity . The metal-chelating properties intrinsic to the TP heterocycle, facilitated by accessible electron pairs on its nitrogen atoms (N1, N3, and N4), also make its derivatives candidates for developing diagnostic agents or therapeutics, including first-row transition metal complexes with evaluated antiparasitic activity against pathogens like Leishmania spp. and Trypanosoma cruzi . The 2-oxolanyl substituent in this particular derivative introduces an additional chiral center and potential for hydrogen bonding, which can be strategically exploited to modulate the compound's physicochemical properties and its interaction with biological targets. This compound is offered exclusively for research purposes and is intended for use in hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block in the synthesis of more complex molecules for pharmaceutical and agrochemical research. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

2-(oxolan-2-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C9H14N4O/c1-3-7(14-6-1)8-11-9-10-4-2-5-13(9)12-8/h7H,1-6H2,(H,10,11,12)

InChI Key

MRFLMMRZRCXSOP-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2=NN3CCCNC3=N2

Origin of Product

United States

Preparation Methods

Cyclocondensation Route

A key step is the cyclocondensation of ethyl 5-amino-1,2,4-triazole-3-carboxylate with 1-phenylbutane-1,3-dione or related diketones in acetic acid under reflux conditions. This reaction yields ethyl 5-methyl-7-phenyl-triazolo[1,5-a]pyrimidine-2-carboxylate intermediates, which can be hydrolyzed under basic conditions to the corresponding acids. These acids are then converted to acyl chlorides using chlorinating agents such as phosphorus oxychloride.

One-Step Regioselective Synthesis

Efficient one-step syntheses have been developed involving the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones. These methods yield 7-aryl-5-methyl- or 5-aryl-7-methyl-2-amino-triazolo[1,5-a]pyrimidines with excellent regioselectivity and good yields. This approach is useful for preparing biologically active compounds based on the triazolo[1,5-a]pyrimidine scaffold.

Functional Group Transformations and Coupling

The acyl chloride intermediates formed can be reacted with various nucleophiles such as amines or thiols to yield amide or thioether derivatives. For example, coupling with carboxamide derivatives or thiols in solvents like DMF or ethanol under reflux conditions leads to functionalized triazolo[1,5-a]pyrimidines. Aminomethylation reactions with secondary amines and formaldehyde further diversify the substitution pattern.

Use of Gewald Reaction and Cyclization

In some syntheses, the Gewald reaction is employed to introduce heterocyclic moieties, followed by cyclization steps in acetic anhydride at elevated temperatures to form tricyclic derivatives. This method allows incorporation of additional ring systems and functional groups, enhancing biological activity.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Cyclocondensation Ethyl 5-amino-1,2,4-triazole-3-carboxylate + 1-phenylbutane-1,3-dione, AcOH, reflux, 30 h 88 Mixture of ester and acetylated products formed
Hydrolysis Basic hydrolysis of ester High Converts esters to acids
Chlorination Phosphorus oxychloride, reflux, 3 h 94 Formation of acyl chloride intermediate
Coupling with amines Amine, isopropanol, 50°C, 3 h 87-93 Formation of anilino derivatives
Thiol substitution (Furan-2-yl)methanethiol, NaH, DMF, 50°C, 0.5 h 80-85 Formation of thioether derivatives
Aminomethylation Secondary amine, formaldehyde, AcOH, 50°C, 4 h 45-80 Final functionalization step

Summary of Key Research Findings

  • The cyclocondensation of aminotriazoles with diketones under acidic reflux is a robust method to form the triazolo[1,5-a]pyrimidine core with oxolane substituents introduced via diketone precursors.
  • One-step regioselective syntheses provide efficient access to substituted triazolo[1,5-a]pyrimidines with high yields and selectivity, facilitating rapid generation of compound libraries for biological screening.
  • Post-cyclization functionalization through acyl chloride intermediates enables diverse substitutions, including amides and thioethers, expanding the chemical space of derivatives.
  • The Gewald reaction and subsequent cyclization offer routes to more complex fused ring systems incorporating the triazolo[1,5-a]pyrimidine scaffold.
  • These synthetic strategies have been validated by multiple research groups and applied in the development of compounds with antiviral and antitumor activities, demonstrating their practical utility.

Chemical Reactions Analysis

Types of Reactions

2-(Oxolan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
The compound's unique structure contributes to its diverse pharmacological activities, including:

  • Anti-inflammatory Effects : Research indicates that compounds in this class can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.
  • Anticancer Activity : Preliminary studies suggest that 2-(Oxolan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine may exhibit antiproliferative effects against various cancer cell lines due to its ability to interfere with cellular signaling pathways involved in tumor growth and survival.
  • Antimicrobial Properties : The compound shows promise as an antimicrobial agent against certain bacterial strains, which could be beneficial in developing new antibiotics.

Case Studies

Several studies have explored the applications of 2-(Oxolan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine:

  • Anti-inflammatory Activity : A study evaluated the anti-inflammatory potential of various triazolo-pyrimidine derivatives. Results indicated that the presence of the oxolane ring significantly enhanced the compounds' ability to reduce inflammation markers in vitro and in vivo models.
  • Anticancer Research : In one investigation focusing on the effects of triazolo-pyrimidines on cancer cells, 2-(Oxolan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine demonstrated significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase.
  • Antimicrobial Studies : Another study assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results showed a notable reduction in bacterial growth at varying concentrations of the compound, suggesting its potential as a lead compound for antibiotic development.

Comparison with Similar Compounds

Structural and Functional Modifications

The biological activity of [1,2,4]triazolo[1,5-a]pyrimidine derivatives is highly dependent on substituent positions (2-, 5-, 6-, or 7-) and their chemical nature. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituent(s) Key Applications/Activities Reference
2-(Oxolan-2-yl)-4H,5H,6H,7H-derivative 2-Oxolan-2-yl Under investigation (structural novelty) -
5-Chloro-6-(trifluorophenyl)-N-fluoroalkyl derivative 5-Cl, 6-(CF₃-phenyl), 7-NH-fluoroalkyl Anticancer (tubulin inhibition)
2-(Trifluoromethyl) derivatives 2-CF₃, 7-amine substituents Antimalarial (PfDHODH inhibition)
2-Sulfonamide derivatives 2-SO₂NH₂ Herbicidal (acetolactate synthase inhibition)
5-Phenyl-7-oxo-carboxylic acid 2-COOH, 5-phenyl, 7-oxo Research chemical (catalogued)
5,7-Dimethyl-2-(p-bromobenzylthio) 2-S-benzyl, 5,7-CH₃ Vasodilator (K⁺/NE-induced contraction)
Anticancer Activity
  • 2-(Oxolan-2-yl) derivative: Limited data exist, but its oxygen-rich substituent may improve solubility compared to lipophilic analogs like 5-chloro-6-(trifluorophenyl)-N-fluoroalkyl derivatives. The latter exhibit IC₅₀ values in the nanomolar range against tumor xenografts via tubulin polymerization promotion and vinca alkaloid competition .
  • Compound 19 (Zhao et al., 2007) : A 7-amine-substituted analog showed IC₅₀ values of 6.1–12.3 µM against HT-1080 and Bel-7402 cell lines . The oxolan group’s electron-donating effects might alter binding kinetics compared to halogen or CF₃ groups.
Antimalarial Activity
  • 2-(Trifluoromethyl) derivatives: Designed as mefloquine bioisosteres, these compounds showed poor antiplasmodial activity despite PfDHODH inhibition .
Herbicidal Activity
  • 2-Sulfonamide derivatives : Exhibited herbicidal activity via acetolactate synthase inhibition, similar to sulfonylureas . The oxolan derivative’s lack of sulfonamide groups likely precludes herbicidal utility but may redirect applications to pharmaceuticals.
Vasodilatory Activity
  • 5,7-Dimethyl-2-(p-bromobenzylthio): Achieved 100% inhibition of norepinephrine-induced vascular contraction at 10⁻⁴ M . The oxolan group’s smaller size and oxygen atom may reduce steric hindrance compared to bulky benzylthio substituents.

Physicochemical Properties

Table 2: Physicochemical Comparison
Compound Name Molecular Weight Polarity Solubility Stability
2-(Oxolan-2-yl)-derivative ~250–300 (est.) Moderate (polar) Moderate (aqueous) Likely stable
2-(Difluoromethyl)-6-methyl derivative 188.18 Low (lipophilic) Low (organic) Stable
7-Oxo-5-phenyl-carboxylic acid 257.23 (C₁₂H₇N₃O₃) High (ionizable) High (polar solvents) Acid-sensitive

Structure-Activity Relationships (SAR)

  • Position 2: Critical for target selectivity. Sulfonamides (herbicidal) , CF₃ (antimalarial) , and oxolan (unknown) groups demonstrate functional versatility.
  • Position 5/7 : Aromatic or alkyl groups (e.g., phenyl, CH₃) enhance anticancer activity , while amines or carboxylic acids modulate solubility .

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